1-(2,5-dimethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Description
1-(2,5-Dimethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound featuring a thienoimidazole core fused with a tetrahydrothiophene ring system. The molecule is substituted at the 1-position with a 2,5-dimethoxyphenyl group and at the 3-position with a phenyl group.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-24-14-8-9-18(25-2)15(10-14)21-17-12-27(22,23)11-16(17)20(19(21)26)13-6-4-3-5-7-13/h3-10,16-17H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMHXJVMUIQTIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Dimethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, drawing on various research studies and findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thienoimidazole core. Its molecular formula is , and it features a thione group that is crucial for its biological activity. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The method generally includes cyclization processes that form the thienoimidazole framework followed by modifications to introduce the dimethoxyphenyl group.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, certain benzimidazole derivatives have shown IC50 values indicating strong radical scavenging activity .
2. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. In particular:
- α-Glucosidase Inhibition : Analogous compounds have demonstrated potent inhibition of α-glucosidase, suggesting potential applications in managing diabetes. For example, certain derivatives showed IC50 values ranging from 0.64 µM to over 350 µM .
3. Antimicrobial Properties
Studies have also reported antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways .
Case Studies
Several case studies illustrate the biological activities of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study A | 5-(Arylideneamino)-1H-benzimidazole-2-thiol | α-Glucosidase Inhibition | 0.64 µM |
| Study B | Benzimidazole Derivative | Antioxidant Activity | 131.50 µM |
| Study C | Thienoimidazole Analogue | Antimicrobial Activity | Not specified |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thione Group : Essential for enzyme inhibition.
- Aromatic Substituents : Influence the lipophilicity and binding affinity towards target enzymes.
Scientific Research Applications
The compound 1-(2,5-dimethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a member of the thienoimidazole family, which has garnered attention for its potential applications in medicinal chemistry. This article explores its diverse applications, particularly in pharmaceutical development, highlighting relevant studies, synthesis methods, and biological evaluations.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of thienoimidazoles. For example:
- A study published in Pharmaceuticals highlighted the synthesis of thiophene-linked compounds and their evaluation against various bacterial strains. The results indicated significant antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
Thienoimidazole derivatives have also been investigated for their anticancer potential:
- Research has shown that these compounds can inhibit the proliferation of cancer cell lines through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. For instance, derivatives similar to This compound were tested against breast and colon cancer cell lines, showing promising cytotoxic effects .
Inhibitory Effects on Enzymes
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes:
- One study explored its inhibitory effects on certain kinases that are crucial in cancer progression. The findings suggested that the compound could serve as a lead for developing kinase inhibitors with therapeutic applications in oncology .
Case Study 1: Antimicrobial Evaluation
A detailed investigation into the antimicrobial efficacy of thienoimidazole derivatives was conducted where various compounds were synthesized and screened against a panel of pathogens. The study found that certain modifications on the thienoimidazole scaffold significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, several thienoimidazole derivatives were synthesized and evaluated for their cytotoxicity against different cancer cell lines. The results indicated that modifications at specific positions on the imidazole ring could lead to improved potency and selectivity toward cancer cells compared to normal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the evidence, focusing on substituent effects, molecular properties, and synthesis insights.
Substituent Effects on Molecular Properties
The substituents on the phenyl rings significantly influence physicochemical behavior:
- Electron-Donating Groups (e.g., Methoxy): The 2,5-dimethoxyphenyl group in the target compound introduces steric bulk and electron-donating effects, likely increasing solubility in polar solvents compared to non-substituted analogs like (C11H12N2O2S2, MW 268.35). In , the 4-methoxyphenyl analog (C12H14N2O3S2, MW 298.38) exhibits a purity of 98%, suggesting methoxy groups enhance crystallinity.
- Electron-Withdrawing Groups (e.g., Chloro, Trifluoromethyl): (2-chlorophenyl-substituted, C17H15ClN2O3S, MW 362.83) and (3-trifluoromethylphenyl-substituted, C18H15F3N2O2S2, MW 412.45) show higher molecular weights and densities (e.g., 1.56 g/cm³ for the trifluoromethyl derivative).
Steric and Positional Effects :
Molecular Weight and Physical Properties
A comparative summary is provided below:
*Estimated based on analogs (e.g., methoxy groups add ~30–40 g/mol per substituent and elevate boiling points).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
